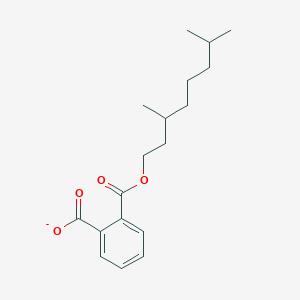
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester is a chemical compound that belongs to the family of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is known for its role in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester typically involves the esterification of phthalic anhydride with 3,7-dimethyloctanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures the efficient conversion of reactants to the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid and the corresponding alcohol.
Reduction: Reduction reactions can convert the ester back to the alcohol and phthalic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phthalic acid and 3,7-dimethyloctanol.
Reduction: Phthalic acid and 3,7-dimethyloctanol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the manufacture of flexible PVC products, including cables, flooring, and medical devices.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester primarily involves its interaction with plastic materials to enhance their flexibility and durability. At the molecular level, the ester interacts with the polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in a more flexible and durable material.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Benzenedicarboxylic acid, diisooctyl ester
- 1,2-Benzenedicarboxylic acid, dihexyl ester
- 1,2-Benzenedicarboxylic acid, dinonyl ester
Comparison
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to other phthalates, it offers a balance of flexibility and durability, making it suitable for a wide range of applications. Its molecular structure also influences its interaction with biological systems, making it a subject of interest in toxicological studies.
Propiedades
Número CAS |
297182-84-4 |
|---|---|
Fórmula molecular |
C18H26O4 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-(3,7-dimethyloctoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H26O4/c1-13(2)7-6-8-14(3)11-12-22-18(21)16-10-5-4-9-15(16)17(19)20/h4-5,9-10,13-14H,6-8,11-12H2,1-3H3,(H,19,20) |
Clave InChI |
XPCHWFUSMLQKRO-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)[O-] |
SMILES canónico |
CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)O |
Sinónimos |
1,2-Benzenedicarboxylic Acid 1-(3,7-Dimethyloctyl) Ester, 1,2-Benzenedicarboxylic Acid Mono(3,7-dimethyloctyl) Ester; Phthalic Acid Mono(3,7-dimethyloctyl) Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-alpha-,7a-alpha-)- (9CI)](/img/new.no-structure.jpg)
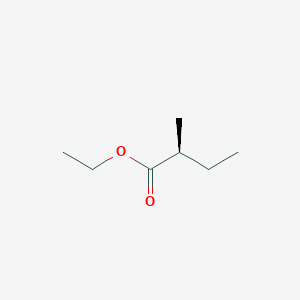
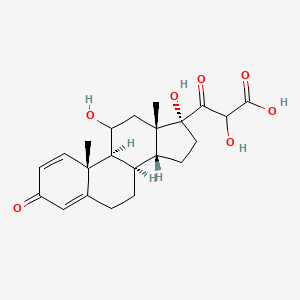
![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)
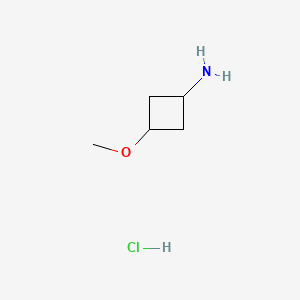
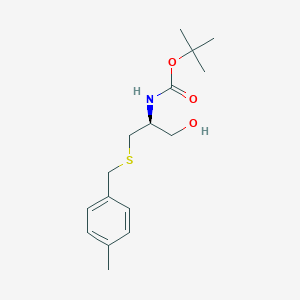
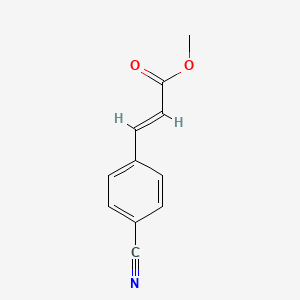
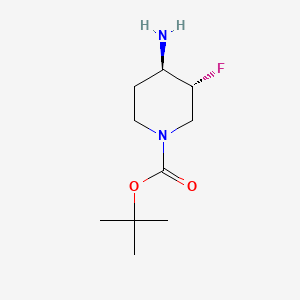
![(1s,2r,3s,4r,6s)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B1148196.png)
